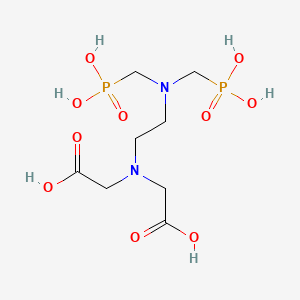
2,2'-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid is a complex organic compound with the molecular formula C8H13N3O7P2 It is known for its unique structure, which includes phosphonomethyl groups and diacetic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid typically involves multi-step organic reactions. One common method includes the reaction of ethylenediamine with formaldehyde and phosphorous acid to form the bis(phosphonomethyl) derivative. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonomethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to bind metal ions.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of detergents and water treatment chemicals due to its chelating properties.
Wirkmechanismus
The mechanism of action of 2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid involves its ability to chelate metal ions. The phosphonomethyl groups can form stable complexes with metal ions, which can be utilized in various applications such as catalysis, metal ion sequestration, and as a biochemical probe. The molecular targets include metal ions like calcium, magnesium, and transition metals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar applications.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar contexts.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for metal ions.
Uniqueness
2,2’-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid is unique due to its specific structure, which provides distinct chelating properties and potential for selective metal ion binding. This makes it particularly useful in applications where selective chelation is required.
Eigenschaften
CAS-Nummer |
57991-20-5 |
|---|---|
Molekularformel |
C8H18N2O10P2 |
Molekulargewicht |
364.18 g/mol |
IUPAC-Name |
2-[2-[bis(phosphonomethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C8H18N2O10P2/c11-7(12)3-9(4-8(13)14)1-2-10(5-21(15,16)17)6-22(18,19)20/h1-6H2,(H,11,12)(H,13,14)(H2,15,16,17)(H2,18,19,20) |
InChI-Schlüssel |
DPBKYPHXALYUKH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)
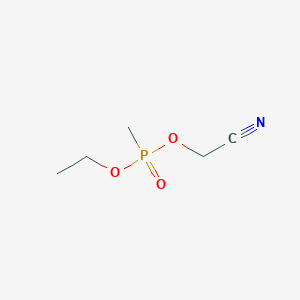
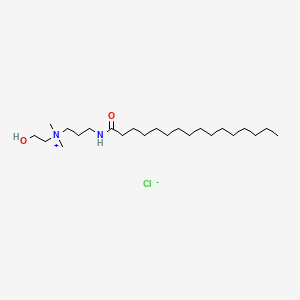
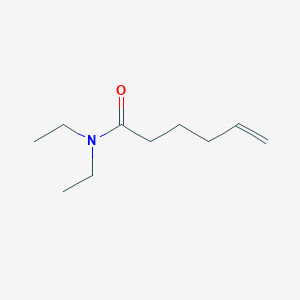
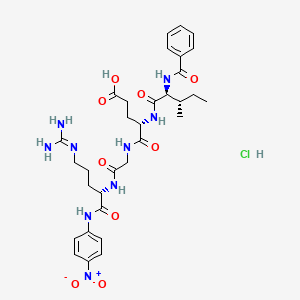
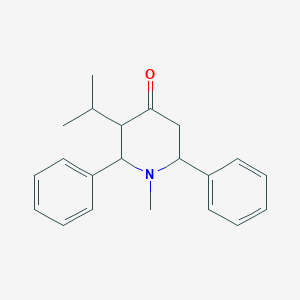
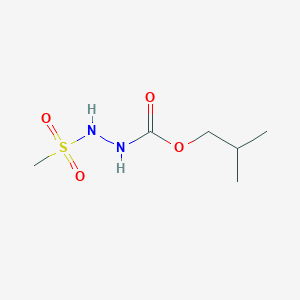


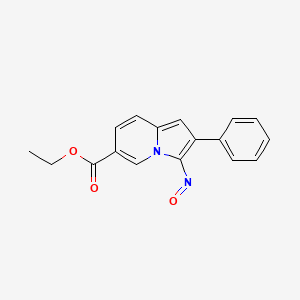
![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)


